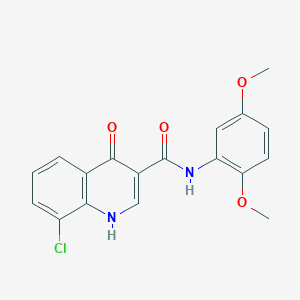

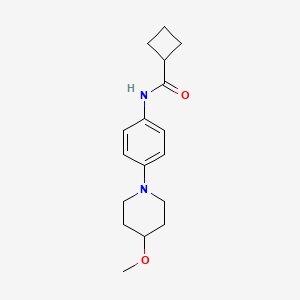

![molecular formula C19H21N3O3S2 B2489464 (Z)-4-(N,N-二乙基磺酰胺基)-N-(3-甲基苯并[d]噻唑-2(3H)-基亚乙烯)苯甲酰胺 CAS No. 325986-83-2](/img/structure/B2489464.png)

(Z)-4-(N,N-二乙基磺酰胺基)-N-(3-甲基苯并[d]噻唑-2(3H)-基亚乙烯)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a benzamide derivative, a class known for its varied biological activities and significant interest in medicinal chemistry. Benzamides and their derivatives are explored for their potential in various therapeutic areas, including anticancer, antimicrobial, and antifungal applications. The introduction of thiazole rings and sulfamoyl groups into benzamides can significantly affect their chemical and physical properties, as well as their biological activities.

Synthesis Analysis

The synthesis of benzamide derivatives often involves base-catalyzed cyclization of corresponding thioureas with various reagents, such as bromoacetone, under conditions that may include microwave irradiation for efficiency and speed (Saeed, 2009). Additionally, palladium-catalyzed oxidative aminocarbonylation-cyclization processes are employed to introduce diverse functional groups into the benzamide scaffold, enabling the synthesis of complex derivatives with specific structural features (Gabriele et al., 2006).

Molecular Structure Analysis

Benzamide derivatives exhibit a wide range of molecular conformations, which can be influenced by the substitution pattern on the benzamide ring and the presence of additional functional groups. X-ray crystallography studies reveal that intramolecular hydrogen bonding and π-π interactions play significant roles in stabilizing these conformations, leading to various modes of supramolecular aggregation (Kranjc et al., 2011).

Chemical Reactions and Properties

Benzamide derivatives can participate in numerous chemical reactions, including tranamidation in the presence of palladium catalysts, which allows for the modification of the benzamide scaffold and the introduction of new functional groups (Al-Farraj & Fetoh, 2023). These reactions are crucial for the development of new compounds with enhanced biological activities and desired physical and chemical properties.

科学研究应用

氰化物阴离子化学传感器

Wang et al. (2015) 进行的一项研究探讨了香豆素苯并噻唑衍生物的使用,包括类似于(Z)-4-(N,N-二乙基磺酰基)-N-(3-甲基苯并[d]噻唑-2(3H)-基)苯甲酰胺的化合物,作为氰化物阴离子的化学传感器。他们的研究表明,这些化合物可以通过迈克尔加成反应识别氰化物阴离子,其中一种化合物表现出肉眼可见的颜色变化。

微波促进合成

A. Saeed (2009) Saeed (2009) 描述了一种微波促进合成N-(4-甲基-3-甲苯基噻唑-2(3H)-基)取代苯甲酰胺的方法,展示了与传统热加热相比更高效更清洁的方法。这种技术可能被应用于(Z)-4-(N,N-二乙基磺酰基)-N-(3-甲基苯并[d]噻唑-2(3H)-基)苯甲酰胺的合成。

抗癌评估

类似于(Z)-4-(N,N-二乙基磺酰基)-N-(3-甲基苯并[d]噻唑-2(3H)-基)苯甲酰胺结构的苯甲酰胺已被研究其抗癌性能。例如, Ravinaik et al. (2021) 合成了一系列取代苯甲酰胺,并评估了它们对几种癌细胞系的有效性。他们的研究结果表明类似化合物在癌症研究中的潜在用途。

抗菌和抗真菌作用

已经探索了与(Z)-4-(N,N-二乙基磺酰基)-N-(3-甲基苯并[d]噻唑-2(3H)-基)苯甲酰胺相关的化合物的抗菌和抗真菌活性。 Sych et al. (2019) 合成了各种衍生物,并发现它们对革兰氏阳性和革兰氏阴性细菌都有效,同时对白色念珠菌表现出抗真菌活性。

抗病毒活性

在抗病毒研究中, Saeed et al. (2011) 合成了一系列苯甲酰胺衍生物,并评估了它们对HIV-1和HIV-2的活性。他们的研究结果表明类似化合物在治疗或研究病毒感染中的潜在应用。

属性

IUPAC Name |

4-(diethylsulfamoyl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S2/c1-4-22(5-2)27(24,25)15-12-10-14(11-13-15)18(23)20-19-21(3)16-8-6-7-9-17(16)26-19/h6-13H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCBGEUCORGKNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

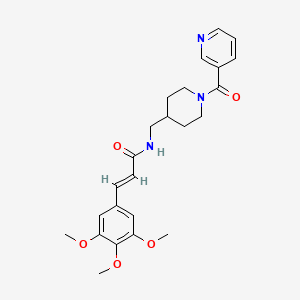

![benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2489382.png)

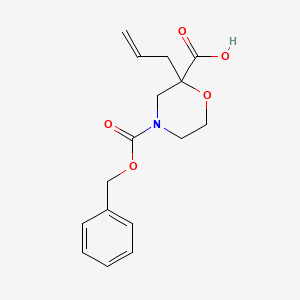

![N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2489389.png)

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide](/img/structure/B2489390.png)

![3-(tert-butyl)-8b-hydroxy-4-oxo-4,8b-dihydroindeno[1,2-c]pyrazole-1(3aH)-carboxamide](/img/structure/B2489394.png)

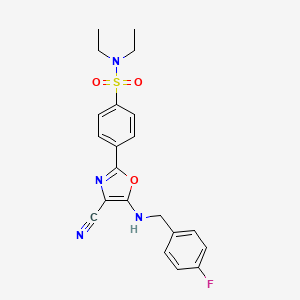

![4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2489397.png)

![(2,4-Dimethylthiazol-5-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489403.png)